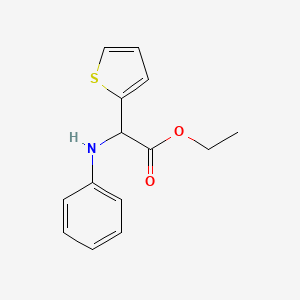
N-(4-chlorophenyl)-N-methylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-methylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-chloro-N-methylanilino group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methylquinolin-4-amine typically involves the reaction of 4-chloroaniline with quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives. These products often exhibit enhanced biological activities and are used in further chemical modifications .
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-methylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-substituted-anilino)quinoline derivatives: These compounds share a similar quinoline core but differ in the substituents on the aniline group.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Uniqueness
N-(4-chlorophenyl)-N-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research and industry make it a valuable compound for further study and development .
Propiedades
Fórmula molecular |
C16H13ClN2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-methylquinolin-4-amine |
InChI |
InChI=1S/C16H13ClN2/c1-19(13-8-6-12(17)7-9-13)16-10-11-18-15-5-3-2-4-14(15)16/h2-11H,1H3 |
Clave InChI |
PQJHOQWLZABWDM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)C2=CC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-methylbenzo[b]thiophene](/img/structure/B8365893.png)





![6-Chloro-N-[(S)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8365922.png)
![7-(Chloroacetyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8365931.png)

![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]isonicotinamide](/img/structure/B8365969.png)
![5-(4-Chloro-thiophen-2-yl)-1-methyl-1H-[1,2,4]triazole](/img/structure/B8365971.png)

